molecular formula C18H16ClNO4 B4162530 6-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one

6-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B4162530
M. Wt: 345.8 g/mol
InChI Key: RRLGVHKMLXFIOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C18H16ClNO4 and its molecular weight is 345.8 g/mol. The purity is usually 95%.
The exact mass of the compound 6-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one is 345.0767857 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Antimicrobial Activity

Compounds similar to the specified chemical have been shown to exhibit moderate antitumor and antimicrobial activity. For example, derivatives of griseofulvin, which include structurally related compounds, have displayed such properties when isolated from marine endophytic fungi (Xia et al., 2011). Additionally, studies have indicated that certain indole derivatives possess potential as antineoplastic agents, showcasing the therapeutic applications of these compounds in cancer treatment (Nguyen et al., 1990).

Synthesis and Separation Techniques

The synthesis of labeled compounds for research, particularly in neuroprotection and stroke, has been explored. Compounds structurally similar to the one have been synthesized with specific isotopes like tritium and carbon-14 for medical research, indicating their significance in neuroprotection studies (Dischino et al., 2003). The advancement in microwave-assisted synthesis and chiral HPLC separation of related compounds further underlines the importance of these compounds in neuroprotective research (Dischino et al., 2003).

Structure and Chemistry

Investigations into the structure and chemical properties of related compounds have provided insights into their potential applications. For example, studies on rotundifoline, an oxoindole alkaloid, have contributed to understanding the structural aspects of these compounds, which could be vital in developing pharmaceuticals (Mukhopadhyyay et al., 1998).

Catalytic Synthesis

The catalytic synthesis of structurally related compounds has been explored for potential antitumor activity. This synthesis method, particularly the palladium-catalyzed intramolecular α-arylation, has been instrumental in producing compounds with anticancer properties (Katayev & Kündig, 2012)

properties

IUPAC Name

6-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-7-methyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4/c1-10-14(19)8-7-13-16(10)20-17(22)18(13,23)9-15(21)11-3-5-12(24-2)6-4-11/h3-8,23H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLGVHKMLXFIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C2(CC(=O)C3=CC=C(C=C3)OC)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
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6-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
Reactant of Route 3
6-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
6-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
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6-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
Reactant of Route 6
6-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.